

An In-depth Technical Guide to 2-Chloro-5-methoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Chloro-5-methoxybenzoic acid

Cat. No.: B1581678

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Introduction

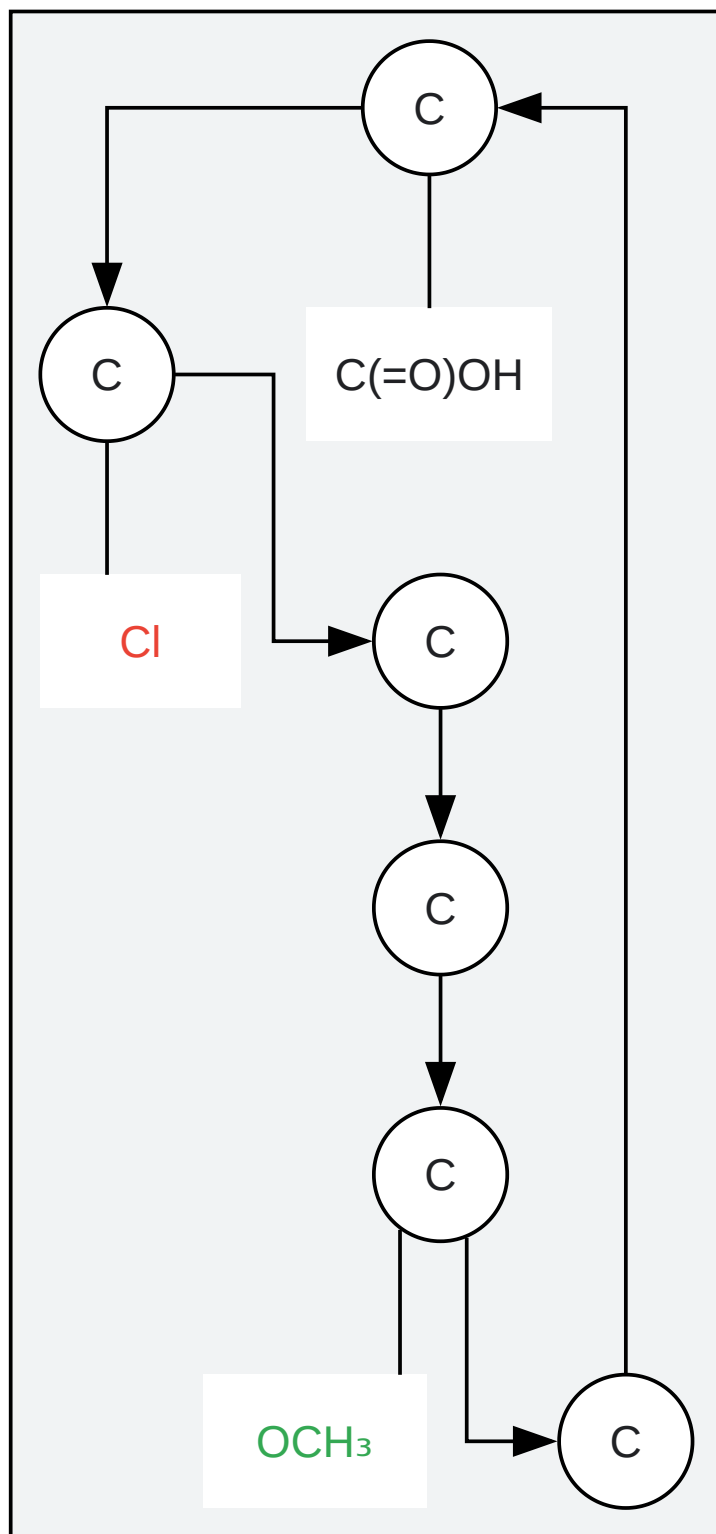
2-Chloro-5-methoxybenzoic acid is a halogenated aromatic carboxylic acid, a key organic intermediate whose structural complexity and reactivity make it a valuable building block in advanced chemical synthesis.[1] With the chemical formula $C_8H_7ClO_3$, its architecture consists of a benzene ring functionalized with a carboxylic acid group, a chlorine atom at the ortho-position, and a methoxy group at the meta-position relative to the carboxyl function.[1][2] This specific substitution pattern imparts unique chemical properties that are strategically leveraged in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][3] This guide provides an in-depth examination of its chemical structure, properties, validated synthesis protocols, and critical applications for professionals in research and drug development.

Chemical Identity and Core Properties

A comprehensive understanding of a compound's fundamental properties is paramount for its effective application in synthesis and development.

Chemical Structure and Formula

The structural arrangement of **2-Chloro-5-methoxybenzoic acid** is foundational to its chemical behavior. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the electron-donating effect of the methoxy group, creates a distinct electronic profile that governs its reactivity in synthetic transformations.[1]



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Caption: Chemical structure of **2-Chloro-5-methoxybenzoic acid** (CAS: 6280-89-3).

Chemical Identifiers and Data

Precise identification is critical for regulatory compliance and accurate scientific communication.

Identifier	Value	Source(s)
IUPAC Name	2-chloro-5-methoxybenzoic acid	[4] [5]
CAS Number	6280-89-3	[1] [3] [4] [6]
Molecular Formula	C ₈ H ₇ ClO ₃	[1] [3] [4]
Molecular Weight	186.59 g/mol	[1] [3] [4]
Synonyms	6-Chloro-m-anisic acid, 3-Carboxy-4-chloroanisole	[3] [4] [6] [7]
InChI Key	AQHFCRYZABKUEV-UHFFFAOYSA-N	[1] [4] [5]
Canonical SMILES	<chem>COC1=CC(=C(C=C1)Cl)C(=O)O</chem>	[1] [5]

Physical and Chemical Properties

The physicochemical properties dictate the compound's handling, storage, and reaction conditions.

Property	Value	Source(s)
Appearance	White to off-white/light yellow crystalline solid	[1][3]
Melting Point	165 - 175 °C	[3]
Boiling Point	318.1 °C at 760 mmHg	[6]
Solubility	Sparingly soluble in water (1.1 g/L at 25 °C); Soluble in ethanol, methanol, DMSO	[1]
pKa	2.78 ± 0.25 (Predicted)	[6]
Storage Temperature	Room Temperature, sealed in dry conditions	[6]

Synthesis and Purification

The synthesis of **2-Chloro-5-methoxybenzoic acid** is typically achieved through electrophilic aromatic substitution, a cornerstone of organic chemistry. The choice of methodology is driven by factors such as precursor availability, desired purity, and scalability.

Synthetic Rationale and Common Pathways

The most prevalent synthetic route involves the direct chlorination of a substituted benzoic acid precursor.[1] The causality behind this choice lies in the directing effects of the existing substituents on the aromatic ring. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In 5-methoxybenzoic acid, these effects combine to favor chlorination at the C2 position.

Common synthetic pathways include:

- **Direct Chlorination of 5-Methoxybenzoic Acid:** This is a widely used method involving a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), to enhance the electrophilicity of the chlorine.[1] The reaction is performed under controlled temperature to manage selectivity and prevent over-chlorination.

- Oxidation of 2-Chloro-5-methoxybenzaldehyde: An alternative route involves the oxidation of the corresponding aldehyde.^[1] This method is effective if the aldehyde precursor is readily available. Common oxidizing agents include potassium permanganate or sodium chlorate under acidic conditions.

Experimental Protocol: Chlorination of 5-Methoxybenzoic Acid

This protocol provides a self-validating system for the synthesis and purification of high-purity **2-Chloro-5-methoxybenzoic acid**.

Step 1: Reaction Setup

- In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl fumes), add 5-methoxybenzoic acid (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
- Add a catalytic amount of iron(III) chloride (FeCl_3) (approx. 0.05 equivalents). The catalyst is critical for polarizing the chlorinating agent, thereby activating it for electrophilic attack.

Step 2: Chlorination

- Cool the reaction mixture to 0-5 °C using an ice bath. This low temperature is crucial for controlling the reaction rate and improving the regioselectivity, minimizing the formation of undesired isomers.
- Slowly add sulfuryl chloride (SO_2Cl_2) (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

Step 3: Reaction Monitoring and Quenching

- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This step ensures the reaction proceeds to completion, validating the process.

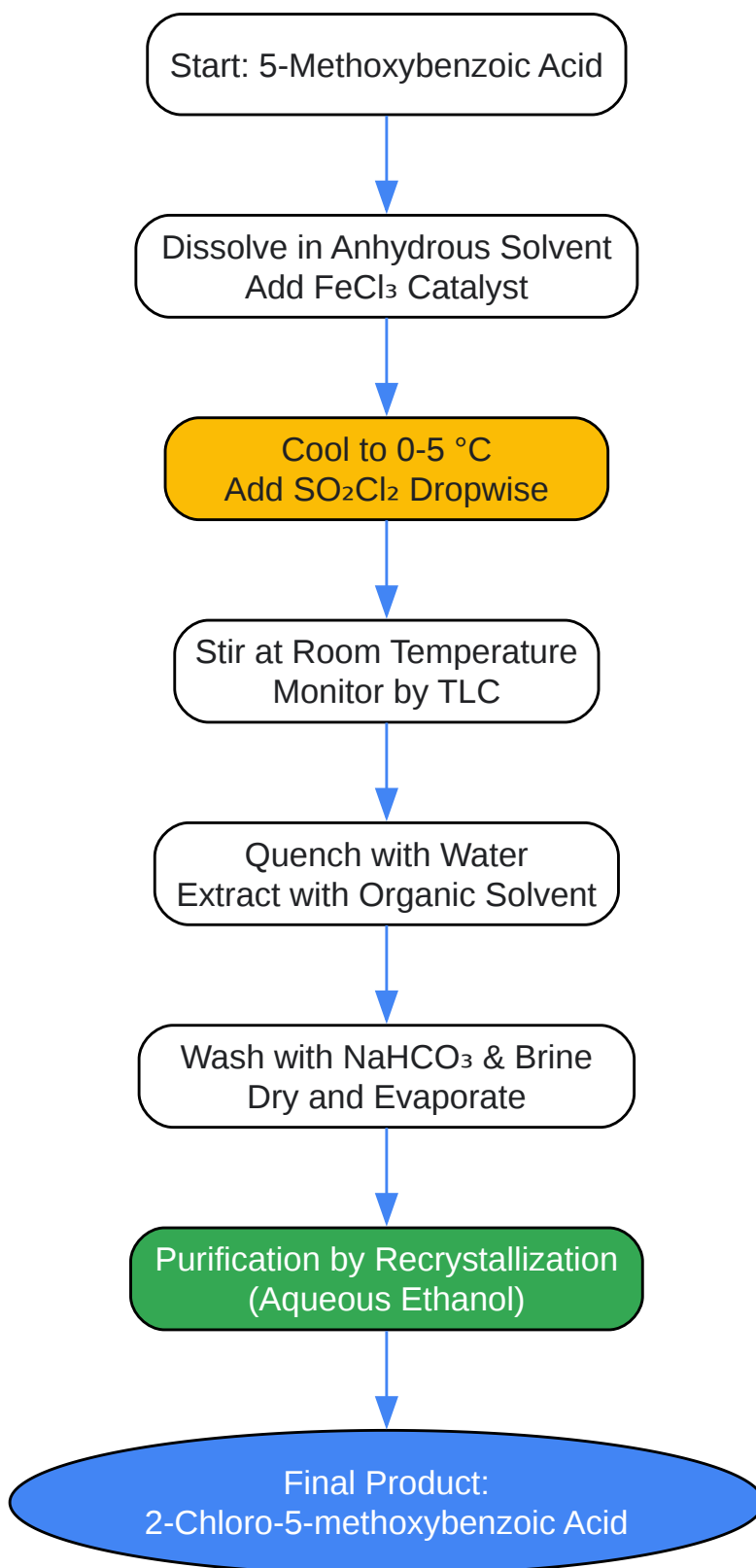
- Once complete, carefully quench the reaction by slowly adding cold water. The mixture is then transferred to a separatory funnel.

Step 4: Work-up and Extraction

- Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
- Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove unreacted acid and the HCl byproduct, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Step 5: Purification by Recrystallization

- The crude solid is purified by recrystallization, a technique that ensures high purity of the final compound.^[1] Dissolve the crude product in a minimum amount of hot aqueous ethanol or ethyl acetate.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.



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Caption: A generalized workflow for the synthesis of **2-Chloro-5-methoxybenzoic acid**.

Applications in Research and Drug Development

2-Chloro-5-methoxybenzoic acid is not typically an end-product but rather a crucial intermediate. Its value is realized in its conversion to more complex, high-value molecules.

- **Pharmaceutical Development:** The compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs).^[1] It is particularly noted for its role in developing novel anti-inflammatory and analgesic drugs, where its structure can be incorporated into larger molecules designed to interact with specific biological targets.^{[2][3]}
- **Agrochemicals:** In the agrochemical industry, it serves as a building block for herbicides and pesticides.^[3] The chloro- and methoxy-substituents can be crucial for the molecule's ability to inhibit specific biological pathways in weeds or pests, enhancing crop protection and yield.^[3]
- **Biochemical Research:** Researchers utilize this compound in studies related to enzyme inhibition and receptor binding.^[3] Its defined structure allows for the systematic investigation of structure-activity relationships (SAR) in the design of new bioactive agents.
- **Material Science:** There is growing interest in using **2-Chloro-5-methoxybenzoic acid** in the production of specialty polymers and high-performance resins, where its rigid aromatic structure can contribute to thermal stability and durability.^[3]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate.

Hazard Identification

- **Classification:** The compound is classified as an irritant.^[1]
- **Health Hazards:** It is known to cause skin irritation and serious eye irritation.^{[5][8][9]} Inhalation of dust may lead to respiratory tract irritation.^{[1][5]} Some data suggests it may be harmful if swallowed.^[5]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][9]
- Personal Protective Equipment: Standard PPE is required, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][8][9]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place to maintain stability.[6][8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

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